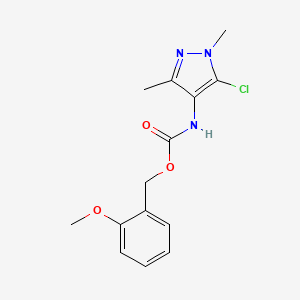

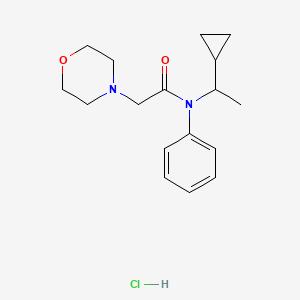

![molecular formula C9H11N3S2 B2575386 2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile CAS No. 103184-08-3](/img/structure/B2575386.png)

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[Methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile is a chemical compound with the CAS Number: 55883-90-4 . It has a molecular weight of 209.27 . The IUPAC name for this compound is 2-[(methylsulfanyl)(4-morpholinyl)methylene]malononitrile .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3OS/c1-14-9(8(6-10)7-11)12-2-4-13-5-3-12/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 140-141 degrees Celsius .Scientific Research Applications

Synthesis of Heterocycles

The compound has been utilized in the synthesis of heterocycles, such as heavily substituted 2-aminopyridines, through displacement of a methylsulfinyl group from the pyridine ring. This method elaborates on a variety of polar 6-substituents, showcasing its versatility in organic synthesis (Teague, 2008).

Biocatalysis in Drug Metabolism

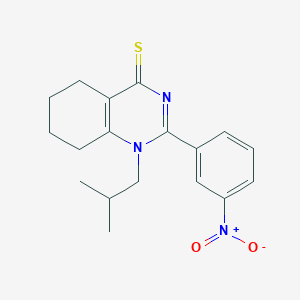

Another fascinating application involves the preparation of mammalian metabolites of drugs using microbial-based surrogate biocatalytic systems. For instance, the compound LY451395 was metabolized using Actinoplanes missouriensis to produce several metabolites previously detected in preclinical species, showcasing its potential in drug metabolism studies (Zmijewski et al., 2006).

Sulfur-Transfer Agents

The title compound and related molecules have been prepared from 2-cyanoethyl disulfide and explored as sulfur-transfer agents, underscoring their utility in chemical synthesis and modification processes (Klose, Reese, & Song, 1997).

Building Blocks in Medicinal Chemistry

Thiomorpholine derivatives, including those related to the compound , are highlighted as crucial building blocks in medicinal chemistry. Their role in the synthesis of novel bridged bicyclic thiomorpholines demonstrates their potential in the development of therapeutics (Walker & Rogier, 2013).

Asymmetric Epoxidation Catalysts

Furthermore, thiomorpholine derivatives have been synthesized and applied in sulfur ylide-mediated asymmetric epoxidation of aldehydes. These compounds serve as easily recoverable catalysts, offering excellent yields and enantioselectivities, marking their significance in asymmetric synthesis (Hansch et al., 2008).

Safety and Hazards

properties

IUPAC Name |

2-[methylsulfanyl(thiomorpholin-4-yl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S2/c1-13-9(8(6-10)7-11)12-2-4-14-5-3-12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYHBBAKKWFJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=C(C#N)C#N)N1CCSCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfanyl-thiomorpholin-4-yl-methylene)-malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2575305.png)

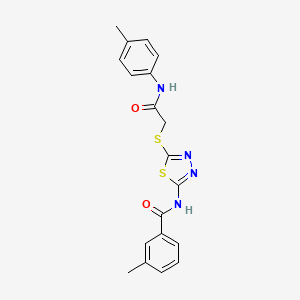

![3-[3-(4-methylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2575307.png)

![3-(benzylsulfanyl)-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2575310.png)

![N-(3,4-dimethylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2575311.png)

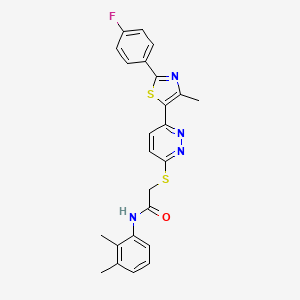

![4-[[2-[3-(3-Fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2575317.png)

![2-(furan-2-yl)-4-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2575318.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/no-structure.png)